molecular formula C8H10Cl3N B2528526 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride CAS No. 39959-78-9

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2528526
CAS No.: 39959-78-9
M. Wt: 226.53
InChI Key: RXTDNTZBTSXQQR-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of piperazine and is often used as an intermediate in the synthesis of pharmaceuticals, particularly antipsychotic medications like aripiprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing waste. The use of efficient solvents and catalysts is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual action helps in modulating neurotransmitter activity, making it effective in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific binding profile and its role as an intermediate in the synthesis of highly effective antipsychotic medications. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTDNTZBTSXQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-78-9
Record name [(2,3-dichlorophenyl)methyl](methyl)amine hydrochloride
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